2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide
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Description
Molecular Structure Analysis
The molecular formula of “2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide” is C6H10ClNO3S. The molecular weight is 211.67 g/mol.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide” are not fully available. The molecular weight is 211.66600 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Chlorophenols Environmental Impact : Chlorophenols, related in structure to the requested compound, have been evaluated for their environmental impact, indicating moderate toxicity to aquatic life and potential long-term effects on fish. The study underscores the importance of assessing the environmental consequences of chemical contamination, which could apply to evaluating "2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide" for its environmental safety and effects (Krijgsheld & Gen, 1986).
Toxicology of Chlorpyrifos : While not directly related, studies on chlorpyrifos, a different chemical compound, offer insight into the toxicological analysis and potential neurodevelopmental impacts of chemicals, which could be relevant for the safety assessment of "this compound" in terms of human exposure and potential effects (Eaton et al., 2008).
Chlorogenic Acid Pharmacology : Research on chlorogenic acid demonstrates the broad range of biological and pharmacological effects of chemicals, including antioxidant, anti-inflammatory, and antimicrobial properties. This suggests the potential for diverse scientific applications of "this compound" depending on its biological activity (Naveed et al., 2018).
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-14(9-3-5-18(16,17)7-9)11(15)8-2-4-13-10(12)6-8/h2,4,6,9H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYKICMYRQSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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